RAGE antagonist peptide TFA is a synthetic peptide that targets the receptor for advanced glycation end products (RAGE). RAGE is implicated in various pathological conditions, including diabetes, neurodegenerative diseases, and cancer, due to its role in mediating inflammation and cellular stress responses. The antagonist peptide aims to inhibit RAGE signaling, potentially mitigating the detrimental effects associated with RAGE activation.
The RAGE antagonist peptide TFA is derived from the sequence of the RAGE protein itself, specifically designed to interfere with its interaction with advanced glycation end products. It falls under the classification of peptide therapeutics, which are short chains of amino acids that can modulate biological processes by mimicking or blocking natural peptides.
Methods and Technical Details
The synthesis of RAGE antagonist peptide TFA typically involves solid-phase peptide synthesis techniques. One common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a resin support, allowing for stepwise addition of amino acids. The process includes:
Structure and Data
The molecular formula of RAGE antagonist peptide TFA is , with a molecular weight of approximately 1386.58 g/mol . The structure consists of a sequence of amino acids that confer specific binding characteristics to the RAGE receptor, enabling it to effectively block its activation.
Reactions and Technical Details
The primary chemical reactions involving RAGE antagonist peptide TFA include:
Process and Data
RAGE antagonist peptide TFA functions by binding to the V domain of the RAGE receptor, preventing its interaction with advanced glycation end products. This blockade inhibits downstream signaling pathways that lead to inflammation and cellular stress responses. By disrupting this pathway, the antagonist can reduce inflammatory responses associated with conditions like diabetes and neurodegeneration .
RAGE antagonist peptide TFA has several applications in scientific research:
RAGE (Receptor for Advanced Glycation End Products) is a transmembrane receptor belonging to the immunoglobulin superfamily. Its extracellular domain comprises one V-type and two C-type (C1 and C2) domains, enabling interaction with diverse ligands. Ligand binding triggers dimerization of RAGE, activating downstream signaling cascades including MAPKs (p38, JNK, ERK1/2), NF-κB, and STAT3 pathways [1] [9]. In chronic obstructive pulmonary disease (COPD), RAGE activation by DAMPs (Damage-Associated Molecular Patterns) like S100 proteins amplifies inflammation and MMP-2 secretion, driving alveolar epithelial destruction and emphysema progression. Studies using PPE-induced emphysema models demonstrate that RAGE knockout or pharmacological inhibition reduces MMP activity and restores alveolar integrity [1].
In oncology, the HMGB1-RAGE axis promotes mitochondrial fission via ERK1/2-mediated phosphorylation of Drp1 (Ser616), enhancing mitophagy and metastasis. Cryo-EM analyses reveal that HMGB1 binds RAGE through residues E145, K146, E153, and E156, inducing conformational changes that activate pro-survival pathways [8]. Pancreatic ductal adenocarcinoma (PDAC) and glioma models show RAGE-dependent upregulation of NF-κB, increasing tumor invasiveness and chemotherapy resistance [2] [7].
Table 1: Pathological Ligands of RAGE and Associated Diseases
| Ligand Class | Key Members | Disease Associations | Downstream Effects |
|---|---|---|---|
| S100 Proteins | S100P, S100A4, S100B | COPD metastasis, glioma growth | MMP-2/9 secretion, NF-κB activation |
| HMGB1 | - | Lung cancer, Alzheimer’s | Drp1 phosphorylation, mitochondrial fission |
| AGEs | CML, CEL | Diabetes, neurodegeneration | ROS production, cytokine release (IL-6, TNF-α) |
| Amyloid Proteins | Aβ | Alzheimer’s disease | Microglial activation, synaptic loss |
The structural basis for RAGE antagonism lies in disrupting ligand binding at the V-domain. Crystallographic studies show that AGEs (e.g., CML, CEL) occupy a positively charged cavity within RAGE’s V-domain, stabilized by interactions with residues P66, G70, and R77 [8] [10]. Similarly, HMGB1 binds via a hexapeptide motif (¹⁵¹LKEKYEK¹⁵⁷) [8]. RAGE antagonist peptide TFA mimics these ligand interfaces, acting as a competitive inhibitor. Its sequence (Ac-ELKVLMEKEL-NH₂) shares physicochemical properties with HMGB1’s binding domain, enabling high-affinity blockade (Kd = 58–78 nM) [2] [5]. This prevents RAGE dimerization and subsequent signal transduction.
In Alzheimer’s models (APP/PS1 mice), intranasal delivery of RAGE-antagonistic peptides reduces Aβ plaque burden and reverses memory impairment by downregulating amyloid precursor protein (APP) and β-secretase (BACE1) . In COPD, the peptide suppresses oxidative stress and inflammation in cigarette smoke extract (CSE)-exposed alveolar cells by inhibiting MAPK/NF-κB pathways, independent of macrophage modulation [1].
Table 2: Therapeutic Mechanisms of RAGE Antagonist Peptide TFA
| Disease Model | Targeted Pathway | Observed Outcomes | Key Molecular Changes |
|---|---|---|---|
| Emphysema (PPE-induced) | RAGE/MAPKs/MMP2 | Alveolar regeneration, inflammation suppression | ↓ p38/JNK phosphorylation, ↓ MMP-2 activity |
| Pancreatic Cancer | RAGE/NF-κB | Reduced tumor growth, metastasis inhibition | ↓ NF-κB nuclear translocation, ↓ IL-6 production |
| Alzheimer’s (APP/PS1) | RAGE/Aβ axis | Amyloid plaque reduction, memory improvement | ↓ APP cleavage, ↓ BACE1 expression |
| Cisplatin Ototoxicity | HMGB1/RAGE/ROS | Hair cell protection, hearing preservation | ↓ Caspase-3, ↓ mitochondrial ROS |
The peptide’s efficacy extends to sterile inflammatory conditions like cisplatin-induced ototoxicity, where it inhibits HMGB1-mediated ROS accumulation and caspase-3 activation in cochlear hair cells [6]. Unlike small-molecule RAGE inhibitors (e.g., FPS-ZM1), the peptide offers sequence-specific ligand blockade without cytotoxicity at ≤50 μM concentrations [5] [6]. Its modular design allows optimization for blood-brain barrier permeability, evidenced by intranasal delivery in neurodegenerative models [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: